1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is also known as DCPMU and has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research on the recyclization of specific pyrans has shown the potential for creating a variety of new compounds through reactions with α-bromo carbonyl compounds, ethyl iodide, and isocyanates, leading to products like N,N′-bis(3-chlorophenyl)urea. Such processes are significant in the synthesis of novel chemical entities with potential applications in various fields of chemistry and pharmacology (Dyachenko, Chernega, & Garasevich, 2005).
Antimicrobial Activity
- A study on the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed to develop new antibacterial agents. The research explored the reactivity of precursors with various active methylene compounds, leading to the creation of compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer Potential
- Pyrazole derivatives have been synthesized and evaluated for their electronic structure, physico-chemical properties, and potential anticancer activity through docking analysis. The study highlighted the importance of the molecular structure in determining the bioactivity of such compounds (Thomas et al., 2019).
Gelation Properties
- The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea and its ability to form hydrogels in acidic conditions demonstrated the significant influence of anions on the gel's morphology and rheology. This research contributes to the understanding of how low molecular weight gelators can be tuned for various applications (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c19-14-6-5-13(9-15(14)20)22-18(25)21-7-8-24-17(12-3-4-12)10-16(23-24)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOGKUSDJVJYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea |
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